molecular formula C8H8ClNO B3018174 6-Chloro-1,3-dihydroisobenzofuran-5-amine CAS No. 2304496-03-3

6-Chloro-1,3-dihydroisobenzofuran-5-amine

Cat. No.: B3018174
CAS No.: 2304496-03-3
M. Wt: 169.61
InChI Key: FBJUJHYEOWBXCV-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dihydroisobenzofuran-5-amine is a chemical compound with the molecular formula C8H8ClNO It is a member of the isobenzofuran family, characterized by a chloro substituent at the 6th position and an amine group at the 5th position

Safety and Hazards

The safety information for 1,3-Dihydroisobenzofuran-5-amine indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 6-Chloro-1,3-dihydroisobenzofuran-5-amine may have similar hazards, but specific safety data for this compound is not available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-dihydroisobenzofuran-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-chloroisobenzofuran.

    Amination Reaction: The precursor undergoes an amination reaction, where an amine group is introduced at the 5th position. This can be achieved using reagents like ammonia or primary amines under specific conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dihydroisobenzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-1,3-dihydroisobenzofuran-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding due to its structural properties.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dihydroisobenzofuran-5-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and amine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,3-dihydroisobenzofuran-5-carboxylic acid
  • 6-Chloro-1,3-dihydroisobenzofuran-5-methanol
  • 6-Chloro-1,3-dihydroisobenzofuran-5-nitrile

Uniqueness

Compared to similar compounds, 6-Chloro-1,3-dihydroisobenzofuran-5-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

6-chloro-1,3-dihydro-2-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJUJHYEOWBXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CO1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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